molecular formula C15H12BrFO B1532299 3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one CAS No. 898761-40-5

3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one

Cat. No.: B1532299
CAS No.: 898761-40-5
M. Wt: 307.16 g/mol
InChI Key: QKWBZXRHYHGLHX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one is a chalcone derivative characterized by a propan-1-one backbone substituted with 4-bromophenyl and 4-fluorophenyl groups. Chalcones are α,β-unsaturated ketones that serve as precursors for synthesizing heterocyclic compounds like pyrazolines, which have applications in pharmaceuticals and materials science.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWBZXRHYHGLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one is an organic compound belonging to the class of aryl ketones, characterized by its unique structure featuring bromine and fluorine substituents on aromatic rings. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

  • Molecular Formula : C15H14BrF
  • Molecular Weight : Approximately 305.18 g/mol
  • Structural Features : The compound consists of a propanone backbone with a 4-bromophenyl group and a 4-fluorophenyl group, which may influence its chemical reactivity and biological interactions.

The mechanism of action for halogenated aryl ketones typically involves interaction with cellular targets such as enzymes or receptors. The halogen atoms can increase binding affinity to these targets, modulating biological pathways. For instance, compounds that inhibit tubulin polymerization can disrupt microtubule dynamics, crucial for cell division, thereby exerting cytotoxic effects on rapidly dividing cells .

Case Studies

  • Antiproliferative Activity :
    • A study evaluating the antiproliferative effects of various aryl ketones found that compounds structurally similar to this compound exhibited IC50 values ranging from 10 to 33 nM against MCF-7 cells. These findings suggest that the compound may possess comparable potency in inhibiting cancer cell proliferation .
  • Tubulin Interaction :
    • Research has indicated that certain derivatives can bind to the colchicine site on tubulin, leading to significant reductions in tubulin polymerization. This action is critical for their potential use as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBromine and fluorine substitutionsPotential anticancer and antimicrobial
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-oneMultiple halogen substitutionsInvestigated for similar biological activities
3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-oneHalogenated aromatic ketoneExplored for drug discovery applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The dihedral angles between aromatic rings in chalcone derivatives significantly impact their conformational stability and crystallinity. For example:

  • 3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one (hypothetical): Based on analogous compounds (e.g., 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)propenone), the dihedral angle between the two phenyl rings is expected to be small (~9–10°), favoring planar conformations .
  • 3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)propenone: Exhibits larger dihedral angles (47.8–50.2°), attributed to steric hindrance from methoxy groups .
  • 3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)propenone: A dihedral angle of 48.1° highlights how alkyl substituents increase torsional strain compared to halogens .

Physical and Spectral Properties

Compound Molecular Weight TLC Rf Key NMR Shifts (δ)
This compound (hypothetical) ~307.15 ~0.42* Aromatic H: ~7.2–8.0; CO: ~200 ppm
ME-2 (4-fluorophenyl analog) 356.39 0.38 1.28 (methylene), 3.65 (pyrazole)
ME-4 (4-bromophenyl analog) 417.29 0.40 1.27 (methylene), 3.65 (pyrazole)

*Estimated based on ME series trends.

Halogen substituents increase molecular weight and polarity, reducing Rf values in TLC compared to non-halogenated analogs. Bromine’s heavy atom effect also enhances X-ray diffraction quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one
Reactant of Route 2
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3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one

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